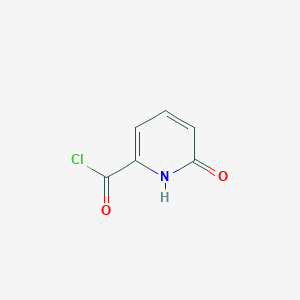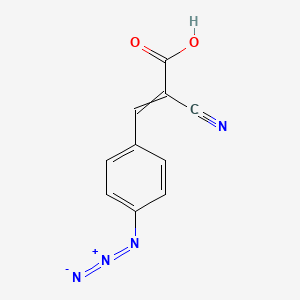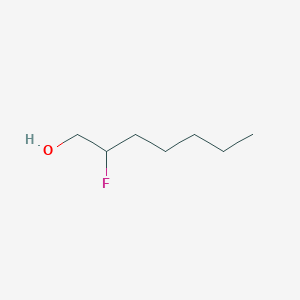
6-oxo-1H-pyridine-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-1H-pyridine-2-carbonyl chloride is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is known for its role in various chemical reactions and its utility in scientific research. It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a chloride substituent.
準備方法
Synthetic Routes and Reaction Conditions: 6-oxo-1H-pyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide in the presence of a base, followed by chlorination . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of 6-hydroxypicolinic acid chloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 6-oxo-1H-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 6-hydroxypicolinic acid.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 6-Ketopicolinic acid or 6-carboxypicolinic acid.
Reduction: 6-Hydroxypicolinic acid.
Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.
科学的研究の応用
6-oxo-1H-pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 6-hydroxypicolinic acid chloride involves its ability to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions . It can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.
類似化合物との比較
Picolinic Acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 6-oxo-1H-pyridine-2-carbonyl chloride is unique due to the presence of both a hydroxyl group and a chloride substituent, which confer distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and as a versatile intermediate in organic synthesis.
特性
分子式 |
C6H4ClNO2 |
|---|---|
分子量 |
157.55 g/mol |
IUPAC名 |
6-oxo-1H-pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H,8,9) |
InChIキー |
JVKDJRVRHMTWNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC(=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















